molecular formula C12H14O2 B2552343 Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate CAS No. 23194-33-4

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate

Cat. No.: B2552343
CAS No.: 23194-33-4
M. Wt: 190.242
InChI Key: XAPFILNTCSKLAC-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate: . It is characterized by a naphthalene ring structure with a tetrahydro modification and a carboxylate group, which is esterified with methanol.

Synthetic Routes and Reaction Conditions:

  • Reduction of Naphthalene Carboxylic Acids: One common synthetic route involves the reduction of naphthalene-6-carboxylic acid using hydrogen gas in the presence of a palladium catalyst.

  • Hydrogenation of Naphthalene Derivatives: Another method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions.

Industrial Production Methods:

  • Catalytic Hydrogenation: Industrial production often employs catalytic hydrogenation processes, where naphthalene derivatives are hydrogenated using metal catalysts such as palladium or platinum.

  • Chemical Vapor Deposition (CVD): This method involves the deposition of naphthalene derivatives onto a substrate in the presence of a catalyst, followed by hydrogenation.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the naphthalene ring structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: Various halogenating agents such as bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield naphthalene-6-carboxylic acid and its derivatives.

  • Reduction Products: Reduction can produce tetrahydro-6-naphthalenemethanol and other reduced derivatives.

  • Substitution Products: Substitution reactions can lead to halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry: Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules. Medicine: The compound is utilized in the development of pharmaceuticals and therapeutic agents. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Methyl tetrahydro-2-naphthalenecarboxylate: This compound is structurally similar but differs in the position of the carboxylate group.

  • Naphthalene-6-carboxylic acid: A closely related compound without the methylation.

Uniqueness: Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate is unique due to its specific structural features, which influence its reactivity and applications.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPFILNTCSKLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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